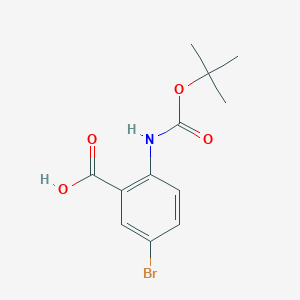

N-Boc-5-Bromoanthranilic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-5-4-7(13)6-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMSYCMCKRUWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352336 | |

| Record name | N-Boc-5-Bromoanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-20-2 | |

| Record name | N-Boc-5-Bromoanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromobenzoic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-5-bromoanthranilic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of N-Boc-5-bromoanthranilic acid, a key intermediate in organic synthesis and drug discovery. The strategic placement of the bromine atom and the versatile Boc-protecting group make this molecule a valuable building block for the creation of complex heterocyclic scaffolds and novel therapeutic agents.

Core Chemical Properties

This compound, also known as 2-(tert-butoxycarbonylamino)-5-bromobenzoic acid, is a derivative of anthranilic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality enhances its utility in multi-step syntheses by preventing unwanted side reactions. While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts: 5-bromoanthranilic acid and the N-Boc protecting group.

Physical and Chemical Data

The following tables summarize the known physical and chemical properties of the parent compound, 5-bromoanthranilic acid, and provide expected values for this compound based on related structures.

Table 1: Physical Properties of 5-Bromoanthranilic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1][2] |

| Melting Point | 218-219 °C | [1] |

| Appearance | Crystals | [1] |

| Solubility | Very slightly soluble in water; moderately soluble in alcohol, ether, chloroform, benzene, acetic acid; freely soluble in acetone. | [1] |

Table 2: Predicted and Analogous Data for this compound

| Property | Predicted/Analogous Value | Notes |

| Molecular Formula | C₁₂H₁₄BrNO₄ | - |

| Molecular Weight | 316.15 g/mol | - |

| Melting Point | Expected to be lower than the parent amine due to the bulky Boc group. For comparison, N-Boc-glycine has a melting point of 86-89 °C.[3] | This is an estimation. |

| Solubility | Expected to have increased solubility in non-polar organic solvents compared to the parent amine. | The Boc group increases lipophilicity. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process from anthranilic acid. The first step involves the regioselective bromination of anthranilic acid to yield 5-bromoanthranilic acid. The second step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol 1: Synthesis of 5-Bromoanthranilic Acid

This protocol is based on the established method of bromination of anthranilic acid.[4]

Materials:

-

Anthranilic acid

-

Glacial acetic acid

-

Bromine

-

Benzene

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

Dissolve anthranilic acid in glacial acetic acid and cool the solution to below 15 °C.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. Continue the addition until a persistent reddish-brown color is observed.

-

A thick white precipitate of the hydrobromide salts of mono- and di-bromo anthranilic acids will form.

-

Filter the product and wash with benzene.

-

To isolate the monobrominated product, boil the crude product with water containing concentrated hydrochloric acid and filter while hot.

-

Extract the insoluble residue with boiling water twice more.

-

Cool the combined filtrates to precipitate 5-bromoanthranilic acid as white, glistening crystals.

-

Filter the crystals, wash with cold water, and dry.

Experimental Protocol 2: N-Boc Protection of 5-Bromoanthranilic Acid

This is a general and robust procedure for the N-tert-butoxycarbonylation of amino acids.

Materials:

-

5-Bromoanthranilic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (or other suitable base like triethylamine)

-

Dioxane (or other suitable solvent like THF or tert-butanol)

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1M)

Procedure:

-

Dissolve 5-bromoanthranilic acid in a mixture of dioxane and 1M sodium hydroxide solution at 0 °C (ice bath).

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify with 1M hydrochloric acid to a pH of 2-3.

-

A white precipitate of this compound should form.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by the three main functional groups: the carboxylic acid, the N-Boc protected amine, and the aryl bromide.

-

Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amide bond formation, and reduction. This allows for the coupling of this compound with various amines, alcohols, and other nucleophiles, making it a valuable building block in peptide synthesis and the construction of more complex molecules.

-

N-Boc Protected Amine: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[5] It can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in dioxane, to reveal the free amine.[5] This orthogonality makes it an excellent choice for protecting the amino group during modifications at other parts of the molecule.

-

Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents at the 5-position of the anthranilic acid scaffold, enabling the synthesis of diverse compound libraries for drug discovery.

The combination of these reactive sites makes this compound a key intermediate in the synthesis of various heterocyclic compounds, including quinazolinones, benzodiazepines, and other structures of medicinal interest.[4]

Visualizing the Synthetic Pathway and Logic

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and the logical relationships of the functional groups in this compound.

Caption: Synthetic pathway to this compound.

Caption: Reactivity map of this compound.

Spectroscopic Data (Analogous Compounds)

¹H NMR: For a similar compound, N-Boc-5-hydroxyanthranilic acid, characteristic proton signals would be expected in the aromatic region (around 7-8 ppm), a singlet for the Boc group protons at approximately 1.5 ppm, and a broad singlet for the NH proton.[6] The bromine atom in this compound would influence the chemical shifts and coupling patterns of the aromatic protons.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate (around 1700-1720 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1680-1700 cm⁻¹). The O-H stretch of the carboxylic acid would be a broad band in the region of 2500-3300 cm⁻¹. For comparison, the IR spectrum of N-Boc-glycine shows similar characteristic peaks.[7]

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactive sites allow for a wide range of chemical transformations in a controlled manner. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which can aid researchers and scientists in the design and execution of novel synthetic strategies for the development of new chemical entities.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-5-bromoanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-5-bromoanthranilic acid, a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules. This document details the experimental protocols for its preparation from anthranilic acid and its subsequent characterization using various analytical techniques.

Introduction

This compound, also known as 5-bromo-2-(tert-butoxycarbonylamino)benzoic acid, is a bifunctional molecule featuring a carboxylic acid and a Boc-protected amine on a brominated benzene ring. The presence of these functional groups makes it a versatile building block for the synthesis of a wide array of complex organic molecules, including heterocyclic compounds and peptide derivatives. The bromo-substituent offers a site for further functionalization through cross-coupling reactions, while the Boc-protecting group allows for the selective deprotection of the amine under acidic conditions.

Synthesis Pathway

The synthesis of this compound is typically a two-step process commencing from anthranilic acid. The first step involves the regioselective bromination of anthranilic acid to yield 5-bromoanthranilic acid. The subsequent step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Synthesis of 5-Bromoanthranilic Acid

This protocol is adapted from a standard procedure for the bromination of anthranilic acid.

Materials:

-

Anthranilic acid

-

Glacial acetic acid

-

Bromine

-

Benzene (for washing)

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

Dissolve anthranilic acid in glacial acetic acid in a reaction vessel and cool the solution to below 15°C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with continuous stirring. The addition is continued until a persistent reddish-brown color of bromine is observed.

-

A thick mass of white crystals, consisting of the hydrobromides of mono- and di-bromo anthranilic acids, will precipitate.

-

Filter the product, wash it with benzene, and dry it.

-

To isolate the monobrominated product, boil the crude product with water containing concentrated hydrochloric acid.

-

Filter the hot solution under suction. The insoluble residue primarily contains the dibrominated product.

-

Allow the filtrate to cool, which will result in the precipitation of 5-bromoanthranilic acid.

-

Collect the crystals by filtration, wash with cold water, and dry to obtain the final product.

Synthesis of this compound

This is a general procedure for the N-Boc protection of amino acids.

Materials:

-

5-Bromoanthranilic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (DMAP))

-

A suitable solvent (e.g., tetrahydrofuran (THF), dioxane, acetonitrile, or a mixture with water)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Dissolve 5-bromoanthranilic acid in the chosen solvent system.

-

Add the base to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data

The following tables summarize the key physical and chemical properties of 5-bromoanthranilic acid and this compound.

Table 1: Physicochemical Properties

| Property | 5-Bromoanthranilic Acid | This compound |

| CAS Number | 5794-88-7[1][2][3][4] | 306937-20-2[1][5][6][7][8] |

| Molecular Formula | C₇H₆BrNO₂[1][3][4] | C₁₂H₁₄BrNO₄[1][5][8] |

| Molecular Weight | 216.03 g/mol [1][3][4] | 316.15 g/mol [1][5] |

| Appearance | Crystals[1] | White to off-white powder (expected) |

| Melting Point | 218-219 °C[1][9] | 180-183 °C[1] |

| Solubility | Very slightly soluble in water; moderately soluble in alcohol, ether, chloroform, benzene, acetic acid; freely soluble in acetone[1] | Soluble in many common organic solvents like methanol, ethyl acetate, and dichloromethane. |

Table 2: Spectroscopic Data (Expected for this compound)

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The substitution pattern will lead to specific splitting patterns (doublets and doublet of doublets).NH Proton: A broad singlet for the N-H proton of the Boc group, typically downfield.Boc Protons: A singlet at approximately δ 1.5 ppm, integrating to 9 protons, characteristic of the tert-butyl group. |

| ¹³C NMR | Carbonyl Carbon (Carboxylic Acid): Signal in the range of δ 165-175 ppm.Carbonyl Carbon (Boc): Signal around δ 150-155 ppm.Aromatic Carbons: Multiple signals in the aromatic region (δ 110-145 ppm). The carbon attached to the bromine will be shifted.Quaternary Carbon (Boc): Signal around δ 80 ppm.Methyl Carbons (Boc): A signal around δ 28 ppm. |

| IR (Infrared) Spectroscopy | O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.N-H Stretch (Amide): A sharp peak around 3300-3500 cm⁻¹.C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.C=O Stretch (Carbamate): A strong absorption band around 1680-1700 cm⁻¹.C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | Molecular Ion Peak (M+): Expected at m/z corresponding to the molecular weight (316.15 for C₁₂H₁₄BrNO₄), often showing the characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity). |

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: A typical workflow for the analytical characterization of the final product.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The versatile nature of this compound, owing to its multiple functional groups, makes it an important intermediate for the creation of novel molecules with potential therapeutic applications. The successful synthesis and thorough characterization of this compound are crucial first steps in its application in more complex synthetic endeavors.

References

- 1. CAS 306937-20-2 | 4658-9-07 | MDL MFCD01619006 | 2-Amino-5-bromobenzoic acid, N-Boc protected | SynQuest Laboratories [synquestlabs.com]

- 2. 5-Bromoanthranilic acid | SIELC Technologies [sielc.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. chemscene.com [chemscene.com]

- 6. N-Boc-5-Bromoanthranilic acid306937-20-2,Purity96%_OAKWOOD [molbase.com]

- 7. 306937-20-2|this compound|this compound| -范德生物科技公司 [bio-fount.com]

- 8. 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic Acid, CasNo.306937-20-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 9. chamflyer.lookchem.com [chamflyer.lookchem.com]

Spectroscopic data for N-Boc-5-bromoanthranilic acid (NMR, IR, Mass Spec)

A Technical Guide to the Spectroscopic Data of N-Boc-5-bromoanthranilic Acid

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents available and predicted spectroscopic data, detailed experimental protocols, and a workflow for its synthesis and analysis.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~8.0 | Doublet | 1H | Ar-H |

| ~7.6 | Doublet of doublets | 1H | Ar-H |

| ~7.0 | Doublet | 1H | Ar-H |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| >170 | -COOH |

| ~152 | -C=O (Boc) |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~115 | Ar-C |

| ~110 | Ar-C |

| ~80 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data for 5-Bromoanthranilic Acid and Predicted Data for this compound

| Functional Group | 5-Bromoanthranilic Acid (cm⁻¹)[1][2] | Predicted this compound (cm⁻¹) |

| N-H Stretch | 3497, 3383 | ~3350 (N-H stretch of carbamate) |

| O-H Stretch (Carboxylic Acid) | Broad, ~3000-2500 | Broad, ~3000-2500 |

| C=O Stretch (Carboxylic Acid) | 1675 | ~1700 |

| C=O Stretch (Boc group) | - | ~1725 |

| Aromatic C=C Stretch | 1616, 1587, 1548 | ~1600, ~1580, ~1550 |

Table 4: Mass Spectrometry Data for 5-Bromoanthranilic Acid

| Ion | m/z |

| [M]⁺ | 215/217 (due to Br isotopes) |

| [M-H₂O]⁺ | 197/199 |

Note: For this compound, the molecular ion peak [M]⁺ would be expected at m/z 315/317.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and its spectroscopic characterization.

Synthesis of this compound

This procedure is a general method for the N-Boc protection of an amino acid.[3]

-

Dissolution: Dissolve 5-bromoanthranilic acid in a suitable solvent such as tetrahydrofuran (THF).

-

Addition of Reagents: To the solution, add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) and a base such as triethylamine (NEt₃) (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by flash column chromatography.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the acquired data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum using an electrospray ionization (ESI) mass spectrometer.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of N-Boc-5-bromoanthranilic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-5-bromoanthranilic acid, a key building block in synthetic organic chemistry and drug discovery. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a predictive assessment based on its structural features and general principles of solubility for analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility, ensuring researchers can generate precise and reliable data. This document is intended to be a valuable resource for scientists working with this compound, enabling informed decisions in reaction setup, purification, and formulation development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals and researchers, understanding the solubility of a compound like this compound is paramount for several reasons:

-

Reaction Kinetics: Most chemical reactions are carried out in solution. The concentration of reactants, which is dictated by their solubility, directly influences reaction rates.

-

Purification: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the target compound and impurities in various solvent systems.

-

Formulation: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and the choice of delivery vehicle.

-

Analytical Characterization: Many analytical techniques, including HPLC and NMR, require the sample to be dissolved in a suitable solvent.

Molecular Structure and Predicted Solubility Profile

This compound possesses a multifaceted structure that governs its interactions with different solvents. Key structural features include:

-

Anthranilic Acid Core: A polar aromatic ring system with a carboxylic acid and an amine group. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the secondary amine is a hydrogen bond acceptor.

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a bulky, non-polar moiety that introduces lipophilic character to the molecule.

-

Bromo Substituent: The bromine atom is an electron-withdrawing group that can participate in halogen bonding and other weak intermolecular interactions.

Based on these features, a qualitative prediction of the solubility of this compound in common organic solvents can be made. The principle of "like dissolves like" suggests that the compound will exhibit favorable solubility in solvents that can engage in similar intermolecular interactions.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents can accept hydrogen bonds from the carboxylic acid and effectively solvate the polar regions of the molecule. The lipophilic Boc group also has favorable interactions with the alkyl portions of these solvents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid and the N-Boc group. However, the bulky non-polar regions may limit very high solubility. |

| Chlorinated | Dichloromethane (DCM) | Moderate | DCM is a good solvent for many organic compounds due to its ability to dissolve a wide range of polarities. It is expected to effectively solvate the N-Boc protected amino acid. |

| Ester | Ethyl Acetate (EtOAc) | Moderate to Low | Ethyl acetate has both polar (ester group) and non-polar (ethyl and acetyl groups) characteristics. It is expected to have some solvating power, but likely less than more polar solvents. |

| Non-Polar Aromatic | Toluene | Low to Sparingly Soluble | While there may be some π-π stacking interactions between toluene and the aromatic ring of the anthranilic acid, the overall polarity of the molecule will likely limit its solubility in non-polar solvents. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The following protocols outline common and reliable approaches for determining the solubility of a compound like this compound.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a solvent-compatible filter (e.g., PTFE).

-

Quantification: Accurately dilute a known volume of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery for rapid screening of a large number of compounds. It provides a measure of kinetic solubility, which can differ from thermodynamic solubility.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution with the test solvent.

-

Precipitation Induction: Observe the wells for the formation of a precipitate. This can be done visually or, more commonly, using an automated plate reader that measures turbidity (nephelometry).

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for the Equilibrium Solubility Method.

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Conclusion

While readily available quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for a reliable qualitative prediction of its solubility profile. For precise quantitative data, the experimental protocols detailed in this guide provide a robust framework. By leveraging both predictive assessment and empirical determination, researchers and drug development professionals can effectively handle and utilize this compound in their workflows, ultimately contributing to the successful advancement of their scientific objectives.

N-Boc-5-bromoanthranilic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-Boc-5-bromoanthranilic acid, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document outlines its chemical properties, a detailed synthesis protocol, and its applications in the synthesis of bioactive molecules.

Core Chemical Data

This compound, also known as 2-((tert-butoxycarbonyl)amino)-5-bromobenzoic acid, is a derivative of anthranilic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a versatile reagent in organic synthesis, particularly in peptide synthesis and the construction of complex molecular architectures.

| Property | Value | Source |

| CAS Number | 306937-20-2 | --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₄BrNO₄ | --INVALID-LINK-- |

| Molecular Weight | 316.15 g/mol | --INVALID-LINK-- |

| Melting Point | 177-178 °C | --INVALID-LINK-- |

| Appearance | White to off-white powder | [Various Suppliers] |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. | Inferred from general solubility of similar compounds. |

Synthesis Protocol

The synthesis of this compound is typically achieved through the protection of the amino group of 5-bromoanthranilic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials and Reagents:

-

5-Bromoanthranilic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF) or Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-bromoanthranilic acid (1 equivalent) in a suitable solvent such as a mixture of THF and water.

-

Base Addition: Add triethylamine or DIPEA (1.5-2 equivalents) to the solution to act as a base.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Add water to the residue and acidify the aqueous solution to pH 2-3 with a dilute acid (e.g., 1M HCl).

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic data can be inferred based on its structure and comparison with the parent compound, 5-bromoanthranilic acid, and other N-Boc protected amino acids.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the bromo, carboxylic acid, and N-Boc-amino substituents. A singlet corresponding to the nine protons of the tert-butyl group of the Boc protector would be observed in the upfield region (around 1.5 ppm). The NH proton of the carbamate will appear as a singlet, typically in the range of 9-11 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, the methyl carbons of the Boc group, and the aromatic carbons.

-

FT-IR: The infrared spectrum will show characteristic absorption bands. The N-H stretching vibration of the carbamate is expected around 3300-3400 cm⁻¹. The C=O stretching of the carboxylic acid will appear around 1700-1725 cm⁻¹, and the C=O stretching of the Boc group will be observed around 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]+ or related peaks such as [M+H]+ or [M-H]-, corresponding to the molecular weight of 316.15. Fragmentation patterns would likely involve the loss of the Boc group or the carboxylic acid group.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis due to its bifunctional nature, possessing both a protected amine and a carboxylic acid, as well as a bromine atom that can be utilized in cross-coupling reactions.

-

Peptide Synthesis: It can be used as a non-natural amino acid in solid-phase peptide synthesis (SPPS) to introduce a bromo-functionalized aromatic moiety into peptide chains.

-

Scaffold for Heterocycle Synthesis: The anthranilic acid core is a precursor for the synthesis of various heterocyclic compounds, such as quinazolinones, benzodiazepines, and acridones, which are important pharmacophores.

-

Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents and the construction of complex molecules.

Below is a diagram illustrating the general workflow for utilizing this compound as a building block in the synthesis of more complex molecules.

Caption: Synthetic utility of this compound.

This technical guide serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors. The provided information on its properties and detailed protocols will facilitate its effective application in the development of novel chemical entities.

A Technical Guide to the Research Applications of N-Boc-5-bromoanthranilic Acid: A Versatile Scaffold for Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

N-Boc-5-bromoanthranilic acid is a strategically functionalized aromatic compound that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature—a protected amine, a carboxylic acid, and an aryl bromide—provides three orthogonal points for chemical modification. This allows for the systematic and controlled construction of complex molecular architectures, making it an invaluable starting material for the synthesis of compound libraries, chemical probes, and novel drug candidates. This guide explores the core synthetic transformations and potential research applications of this powerful scaffold.

The strategic placement of its functional groups is key to its utility. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen prevents unwanted side reactions and can be easily removed under acidic conditions.[1][2] The carboxylic acid provides a handle for amide bond formation or for directing cyclization reactions. The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to modulate the molecule's steric and electronic properties.

Core Synthetic Applications

The utility of this compound stems from its ability to participate in a variety of powerful synthetic transformations, most notably the construction of heterocyclic systems and functionalization through cross-coupling reactions.

Synthesis of Quinazolinones and Related Heterocycles

Anthranilic acid and its derivatives are well-established precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4][5] The this compound scaffold allows for the synthesis of 6-bromo-substituted quinazolinones, which can be further diversified.

A general synthetic pathway involves the acylation of the anthranilic acid, followed by cyclization. The Boc group can be removed before or after the initial acylation, depending on the desired synthetic route. The resulting bromo-substituted quinazolinone serves as a platform for further modification via cross-coupling at the bromine position.

-

Acetylation: To a solution of this compound (1.0 eq) in pyridine at 0°C, add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Boc Deprotection: Dissolve the crude product in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 2 hours, monitoring by TLC.[6] Remove the solvent and excess TFA under reduced pressure.

-

Cyclization: Reflux the resulting N-acetyl-5-bromoanthranilic acid in acetic anhydride for 3 hours.[5]

-

Purification: Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to yield the final product.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. This opens up a vast chemical space for derivatization.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling the aryl bromide with a boronic acid or ester.[7][8] This allows for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the anthranilic acid scaffold, which is critical for modulating biological activity and physicochemical properties.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. Degas the reaction mixture again by bubbling with argon or nitrogen for 10-15 minutes.

-

Reaction: Heat the mixture to 80-100°C and stir under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

| Potential R-Group (from Boronic Acid) | Potential Impact on Molecular Properties |

| Phenyl, substituted Phenyl | Modulate steric bulk, lipophilicity, and electronic properties; introduce vectors for further functionalization. |

| Pyridyl, Pyrimidinyl | Introduce hydrogen bond acceptors, improve solubility, and provide sites for metal coordination. |

| Thienyl, Furanyl | Act as bioisosteres for phenyl rings, potentially improving metabolic stability or target binding. |

| Alkyl, Alkenyl | Increase non-polar character, provide conformational flexibility. |

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[9][10] This reaction is instrumental in synthesizing diarylamines or alkylarylamines, which are common motifs in pharmacologically active molecules. This transformation allows for the introduction of diverse nitrogen-containing functional groups, significantly expanding the accessible chemical space.

-

Reaction Setup: Charge an oven-dried Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq).

-

Addition of Reagents: Evacuate and backfill the tube with an inert gas (argon or nitrogen). Add the amine (1.1-1.3 eq) and a dry, degassed solvent (e.g., toluene, dioxane).

-

Reaction: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the organic phase, dry it, and concentrate. Purify the residue via silica gel chromatography.

Applications in Drug Discovery and Chemical Biology

The synthetic versatility of this compound makes it an ideal scaffold for applications in drug discovery and the development of chemical probes.

Scaffold for Combinatorial Library Synthesis

The orthogonal reactivity of the three functional groups allows for a divergent synthetic strategy. A common core can be elaborated at the carboxylic acid, followed by diversification at the bromine position, and finally, deprotection and functionalization of the amine. This approach enables the rapid generation of a large library of related compounds for high-throughput screening against biological targets.

Development of Chemical Probes

Chemical probes are essential tools for studying protein function in complex biological systems.[11][12] Derivatives of this compound can be readily converted into chemical probes. For example, a fluorescent dye could be attached via amide coupling at the carboxylic acid, while the group introduced via cross-coupling could serve as the binding moiety for a protein of interest. The aniline nitrogen, after deprotection, could be used to attach a photoreactive group for covalent labeling or a biotin tag for affinity purification.

Synthesis of Bioactive Molecules

Derivatives of anthranilic acid have been reported to exhibit a wide range of biological activities. By using this compound as a starting material, researchers can synthesize novel analogs of known bioactive compounds to explore structure-activity relationships (SAR) and develop new therapeutic agents.

| Compound Class Derived from Anthranilic Acid | Reported Biological Activities | Reference |

| Quinazolinones | Antibacterial, Antifungal, Anti-inflammatory, Anticancer | [3][4][5] |

| N-Acyl Anthranilic Acids | Anti-inflammatory, Antimicrobial | [13] |

| Fenamates (N-Aryl Anthranilic Acids) | Non-steroidal anti-inflammatory drugs (NSAIDs) | [14][15] |

| Fused Polycyclic Heterocycles | Antiviral, Anticancer | [16][17] |

| MabA Inhibitors | Antitubercular | [18] |

For instance, many kinase inhibitors incorporate a substituted aniline or benzamide core. A hypothetical inhibitor could be designed where the anthranilamide core provides key hydrogen bonding interactions with the hinge region of a kinase active site. The substituent introduced at the 5-position via a Suzuki coupling could then be optimized to occupy a hydrophobic pocket, enhancing potency and selectivity.

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation in chemical synthesis and biomedical research. Its three distinct functional handles provide a robust framework for constructing diverse and complex molecules through well-established and reliable synthetic methodologies. For researchers in drug discovery and chemical biology, this scaffold offers an efficient starting point for the generation of compound libraries, the development of targeted chemical probes, and the synthesis of novel therapeutic candidates. Mastering the chemistry of this building block can significantly accelerate research programs aimed at understanding and modulating biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of N-Boc-5-bromoanthranilic Acid Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The scaffold of anthranilic acid and its derivatives has long been a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among these, N-Boc-5-bromoanthranilic acid derivatives are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth overview of the synthesis, and potential anticancer, antimicrobial, and anti-inflammatory properties of these molecules. Due to the nascent stage of research specifically focused on this compound derivatives, this guide presents a composite of established methodologies and data from closely related anthranilic acid analogs to provide a robust framework for future investigation.

Synthetic Pathways: Crafting the Core Structure

The synthesis of this compound derivatives typically commences with the protection of the amino group of 5-bromoanthranilic acid with a tert-butoxycarbonyl (Boc) group. This step is crucial to modulate the reactivity of the amine and direct subsequent reactions. The resulting this compound serves as a versatile intermediate for the synthesis of a variety of derivatives, primarily through modification of the carboxylic acid group, often to form amides.[1][2][3][4]

A general synthetic approach involves the activation of the carboxylic acid of this compound, for instance by converting it to an acid chloride, followed by reaction with a diverse range of primary or secondary amines to yield the corresponding N-substituted amides.[3]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

While specific data on this compound derivatives is limited, the broader class of anthranilic acid derivatives has demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

Table 1: Representative Anticancer Activity Data for Anthranilic Acid Analogs

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazolinone derivatives of anthranilic acid | MCF-7 (Breast) | 100 | [1] |

| N-acyl anthranilamides | Various | Not specified | [2] |

| Benzamide derivatives | HT-29 (Colon) | 3.9 - 15.3 | [1] |

Note: The data presented are for related anthranilic acid derivatives and serve as a reference for the potential activity of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of anthranilic acid have also been investigated for their antimicrobial properties against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter determined in these studies.

Table 2: Representative Antimicrobial Activity Data for Anthranilic Acid Analogs

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-Benzamide derivatives | Escherichia coli | >100 | [3] |

| N-Benzamide derivatives | Staphylococcus aureus | >100 | [3] |

| Sulfonamide derivatives of anthranilic acid | Candida albicans | Not specified | [1] |

Note: The data presented are for related anthranilic acid derivatives and serve as a reference for the potential activity of this compound derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9][10][11][12][13]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivatives

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Anthranilic acid derivatives are known to possess anti-inflammatory properties. A common mechanism of action for anti-inflammatory drugs is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in regulating the immune response to infection and inflammation.[14][15][16][17]

NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by pro-inflammatory stimuli such as TNF-α and IL-1. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14][15][16][18]

Table 3: Representative Anti-inflammatory Activity Data for Anthranilic Acid Analogs

| Compound Class | Assay | Result | Reference |

| N-substituted anthranilic acid derivatives | Carrageenan-induced paw edema in rats | Inhibition of edema | [1] |

Note: The data presented are for related anthranilic acid derivatives and serve as a reference for the potential activity of this compound derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[19][20][21][22][23]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

This compound derivatives

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into control, standard, and test groups.

-

Compound Administration: Administer the vehicle (control), standard drug, or test compounds to the respective groups.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a foundational framework for researchers and drug development professionals to explore the synthesis and biological evaluation of this intriguing class of compounds. The provided experimental protocols and illustrative data from related analogs offer a starting point for systematic investigation. Further research is warranted to synthesize and screen a library of this compound derivatives to elucidate their specific biological activities and mechanisms of action, ultimately paving the way for the discovery of new and effective drugs.

References

- 1. ijddr.in [ijddr.in]

- 2. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 10. protocols.io [protocols.io]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. benchchem.com [benchchem.com]

- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. NF-κB - Wikipedia [en.wikipedia.org]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

- 19. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on N-Boc-5-bromoanthranilic Acid Structural Analogs and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential therapeutic applications of structural analogs of N-Boc-5-bromoanthranilic acid. This class of compounds, characterized by a substituted anthranilic acid scaffold, holds significant promise in medicinal chemistry, particularly in the development of novel anti-inflammatory and anticancer agents. This document details synthetic methodologies, summarizes key biological activities with available quantitative data, and explores the potential mechanisms of action, including modulation of critical signaling pathways.

Core Structure and Rationale for Analogs

This compound serves as a key building block for the synthesis of a diverse library of structural analogs. The core structure consists of a benzene ring substituted with a carboxylic acid, a bromine atom at position 5, and a tert-butoxycarbonyl (Boc) protected amine at position 2. The Boc group is a widely used protecting group in organic synthesis due to its stability in various reaction conditions and its facile removal under acidic conditions.

The rationale for developing structural analogs of this core structure is to explore the structure-activity relationships (SAR) and optimize the therapeutic potential. Modifications of the carboxylic acid and the aromatic ring can significantly impact the physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for drug-like characteristics and biological activity.

Synthesis of this compound Analogs

The synthesis of this compound analogs primarily involves the derivatization of the carboxylic acid group to form amides and esters.

General Synthesis of the Core Intermediate: this compound

The starting material, 5-bromoanthranilic acid, can be prepared by the bromination of anthranilic acid. The subsequent N-Boc protection is a standard procedure in organic synthesis.

Experimental Protocol: N-Boc Protection of 5-bromoanthranilic acid

-

Materials: 5-bromoanthranilic acid, di-tert-butyl dicarbonate (Boc)₂O, triethylamine (TEA), and a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Procedure:

-

Dissolve 5-bromoanthranilic acid in the chosen solvent.

-

Add triethylamine to the solution to act as a base.

-

Slowly add di-tert-butyl dicarbonate to the reaction mixture at room temperature.

-

Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with an acidic solution (e.g., 1M HCl) to remove excess base, followed by extraction with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the this compound.

-

Synthesis of Amide Analogs

Amide derivatives are synthesized by coupling this compound with a variety of primary or secondary amines using standard peptide coupling reagents.

Experimental Protocol: Amide Coupling

-

Materials: this compound, a desired amine, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), and a catalyst like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP). Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) is commonly used as a solvent.

-

Procedure:

-

Dissolve this compound, the amine, and the catalyst in the anhydrous solvent.

-

Add the coupling agent to the mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, the reaction mixture is filtered (if DCC is used, to remove the dicyclohexylurea byproduct) and the solvent is removed under reduced pressure.

-

The residue is then purified, typically by column chromatography on silica gel, to afford the desired N-Boc-5-bromoanthranilamide analog.

-

Synthesis of Ester Analogs

Ester derivatives can be prepared through Fischer-Speier esterification or by reacting this compound with an alcohol in the presence of a coupling agent.

Experimental Protocol: Esterification

-

Materials: this compound, an alcohol, a catalytic amount of a strong acid (e.g., sulfuric acid) for Fischer-Speier esterification, or a coupling agent like DCC and a catalyst such as DMAP.

-

Procedure (Fischer-Speier):

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring by TLC.

-

After completion, neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude ester.

-

Purify the product by column chromatography.

-

Biological Properties of this compound Analogs

While specific data on a wide range of this compound analogs is limited in publicly available literature, the biological activities of closely related N-substituted anthranilic acid derivatives provide valuable insights into their potential therapeutic applications. These compounds have demonstrated significant anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

N-acyl-5-bromoanthranilic acids have been reported to possess potent anti-inflammatory properties. For instance, N-(o-anisoyl)-5-bromanthranilic acid has been shown to exhibit a 49% inhibition of carrageenan-induced paw edema in rats. The mechanism of anti-inflammatory action is believed to involve the inhibition of enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are key players in the inflammatory cascade.

Table 1: Anti-inflammatory Activity of Selected Anthranilic Acid Analogs

| Compound | Assay | Result | Reference |

| N-(o-anisoyl)-5-bromanthranilic acid | Carrageenan-induced rat paw edema | 49% inhibition | [1] |

| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Trypsin inhibition assay | IC50: 0.04–0.07 mg/mL | [2] |

Anticancer Activity

Several studies have highlighted the potential of anthranilic acid derivatives as anticancer agents. Their mechanism of action can be multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] The antiproliferative activity of these compounds is often evaluated against various cancer cell lines, with IC50 values indicating their potency. For example, some amide derivatives of other complex molecules have shown potent cytotoxic activity against cancer cell lines like HepG2 with IC50 values in the sub-micromolar range.[4]

Table 2: Anticancer Activity of Selected Amide Analogs

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Amides based on TMP moiety | HepG2 | 0.65 - 16.24 | [4] |

| Pentacyclic benzimidazole amides | Z-138 | 2.1 | [5] |

| Biphenyl amide analogues | A549, HT-29, etc. | Varies | [6] |

Note: The data presented is for structurally related amide compounds, suggesting the potential for N-Boc-5-bromoanthranilamide analogs to exhibit similar activities.

Signaling Pathway Modulation: The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Dysregulation of the MAPK pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[7] Anthranilic acid derivatives have been suggested to act as blockers of the MAPK pathway.[3]

The classical MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key signaling cascade.[7] Extracellular signals activate Ras, which in turn activates a cascade of kinases: Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell growth and survival.

Below is a simplified diagram of the MAPK signaling pathway, which can be a potential target for this compound analogs.

Caption: Simplified MAPK signaling pathway and potential inhibition points for this compound analogs.

Experimental Workflows

The development and evaluation of this compound analogs follow a structured workflow, from synthesis to biological characterization.

Caption: General experimental workflow for the development of this compound analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for biological screening. While direct biological data for a wide range of N-Boc protected analogs is still emerging, the potent anti-inflammatory and anticancer activities observed in closely related N-substituted anthranilic acid derivatives strongly support their further investigation.

Future research should focus on the synthesis and systematic biological evaluation of a broader range of N-Boc-5-bromoanthranilamide and -ester analogs to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action, including their effects on signaling pathways like MAPK, will be crucial for the rational design of more potent and selective drug candidates. Further in vivo studies will be necessary to validate the therapeutic potential of the most promising lead compounds.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues | MDPI [mdpi.com]

- 4. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-5-bromoanthranilic Acid: A Technical Guide to its Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Boc-5-bromoanthranilic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its historical context, synthesis, physicochemical properties, and its role as a versatile intermediate in the development of novel therapeutics.

Introduction and Historical Context

This compound belongs to the class of protected amino acids, which are fundamental reagents in peptide synthesis and the broader field of organic chemistry. The introduction of the tert-butoxycarbonyl (Boc) protecting group to the nitrogen atom of 5-bromoanthranilic acid serves to temporarily mask the reactivity of the amino group, allowing for selective chemical transformations at other positions of the molecule.

The history of this compound is intrinsically linked to the development of its two constituent parts: 5-bromoanthranilic acid and the Boc protecting group.

5-Bromoanthranilic Acid: The synthesis of 5-bromoanthranilic acid was first reported in the early 20th century. One of the earliest documented preparations involves the bromination of anthranilic acid in glacial acetic acid[1]. This foundational work laid the groundwork for the availability of this key substituted aromatic intermediate.

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group was introduced as a protecting group for amines in the mid-20th century and has since become one of the most widely used protecting groups in organic synthesis, particularly in peptide chemistry. Its popularity stems from its ease of introduction and its selective removal under acidic conditions, while being stable to a wide range of other reagents.

While a specific seminal publication detailing the first synthesis of this compound is not readily apparent in a survey of the literature, its preparation follows well-established and routine procedures for the N-Boc protection of anilines. Its emergence as a commercially available and widely used building block is a testament to its utility in the synthesis of complex molecules, particularly in the realm of drug discovery. As a bifunctional molecule, it offers orthogonal handles for chemical modification, with the carboxylic acid available for amide bond formation and the protected amine poised for deprotection and subsequent derivatization.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively reported in publicly available literature. The following tables summarize the available data for the precursor, 5-bromoanthranilic acid, and provides expected or typical data for the N-Boc protected product based on general chemical principles and data from closely related compounds.

Table 1: Physicochemical Properties

| Property | 5-Bromoanthranilic Acid | This compound (Expected) |

| Molecular Formula | C₇H₆BrNO₂ | C₁₂H₁₄BrNO₄ |

| Molecular Weight | 216.03 g/mol | 316.15 g/mol |

| Appearance | Crystals[1] | White to off-white solid |

| Melting Point | 218-219 °C[1] | Not consistently reported; expected to be lower than the starting material due to the bulky protecting group. |

| Solubility | Very slightly soluble in water; moderately soluble in alcohol, ether, chloroform, benzene, acetic acid; freely soluble in acetone[1]. | Generally soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |

Table 2: Spectroscopic Data

| Spectroscopy | 5-Bromoanthranilic Acid (Typical/Reported Data) | This compound (Expected) |

| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm; broad signals for -NH₂ and -COOH protons. | Aromatic protons in the range of 7.5-8.5 ppm; a singlet for the Boc group protons around 1.5 ppm; a signal for the N-H proton; a signal for the carboxylic acid proton. |

| IR (Infrared) | Characteristic peaks for N-H stretching (approx. 3300-3500 cm⁻¹), C=O stretching of the carboxylic acid (approx. 1670-1700 cm⁻¹), and C-Br stretching. | Additional strong C=O stretching from the Boc group (approx. 1710-1740 cm⁻¹); N-H stretching (approx. 3300-3400 cm⁻¹); C=O stretching of the carboxylic acid (approx. 1680-1710 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. | Molecular ion peak corresponding to its molecular weight, with characteristic isotopic patterns for bromine. |

Experimental Protocols

The synthesis of this compound is a two-step process starting from anthranilic acid. The experimental protocols provided below are based on well-established literature procedures for similar transformations.

Synthesis of 5-Bromoanthranilic Acid

This protocol is adapted from the classical method of bromination of anthranilic acid[1].

Materials:

-

Anthranilic acid

-

Glacial acetic acid

-

Bromine

-

Hydrochloric acid (concentrated)

-

Benzene (for washing, use with appropriate safety precautions)

-

Distilled water

Procedure:

-

Dissolve anthranilic acid in glacial acetic acid in a flask and cool the mixture to below 15°C in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. Continue the addition until a persistent reddish-brown color of bromine is observed.

-

A thick mass of white crystals, the hydrobromide salts of mono- and di-bromo anthranilic acids, will form.

-